Randainol
Description
Randainol (compound 300) is a biphenyl compound isolated from the root of Formosan Sassafras (a Lauraceous plant native to Taiwan). It belongs to a class of secondary metabolites that include other biphenyls, neolignans, and flavonoids. This compound was first identified alongside randainal (298) and randaiol (299) in the heartwood and roots of the plant . Structurally, biphenyls like this compound consist of two benzene rings linked by a single bond, with variations in functional groups (e.g., hydroxyl, aldehyde) influencing their bioactivity.
Properties
Molecular Formula |
C18H18O3 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-[2-hydroxy-5-[(E)-3-hydroxyprop-1-enyl]phenyl]-4-prop-2-enylphenol |
InChI |
InChI=1S/C18H18O3/c1-2-4-13-6-8-17(20)15(11-13)16-12-14(5-3-10-19)7-9-18(16)21/h2-3,5-9,11-12,19-21H,1,4,10H2/b5-3+ |
InChI Key |
OUJJWPMPNAGHRR-HWKANZROSA-N |
SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C=CCO)O |
Isomeric SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)/C=C/CO)O |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C=CCO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Randainol shares structural and biosynthetic pathways with several compounds isolated from Formosan Sassafras and related species. Below is a systematic comparison:
Structural Analogues
a. Randaiol (299)
- Source : Heartwood of Formosan Sassafras.
- Structure : Biphenyl with a hydroxyl (-OH) group.
- Key Differences: Position and number of hydroxyl groups compared to this compound; randaiol lacks the additional substituents found in this compound’s root-derived structure .
b. Randainal (298)
- Source : Heartwood of Formosan Sassafras.
- Structure : Biphenyl with an aldehyde (-CHO) group.
- Key Differences : The presence of an aldehyde group instead of a hydroxyl, which may reduce solubility and alter reactivity in biological systems .
c. Sassathis compound (303)
- Source : Stem of Formosan Sassafras.
- Structure : Lignan with a tetrahydrofuran ring.
Functional Analogues
a. (β)-Sassarandailin (301)
- Source : Formosan Sassafras.
- Structure : Dimeric neolignan with a β-configuration.
- Key Differences: As a dimer, it has a higher molecular weight and may exhibit enhanced binding affinity to cellular targets compared to monomeric this compound .
b. R-(β)-5-7-3050-Tetrahydroxyflavanone (302)
- Source : Root of Formosan Sassafras.
- Structure: Flavonoid with four hydroxyl groups.
- Key Differences: Flavonoid backbone (vs. biphenyl) confers distinct antioxidant mechanisms, such as free radical scavenging via phenolic hydroxyls .
Data Tables: Structural and Functional Comparison
| Compound | Source | Core Structure | Functional Groups | Molecular Weight (Da) | Notable Bioactivity |
|---|---|---|---|---|---|
| This compound (300) | Root | Biphenyl | Hydroxyl | ~318* | Antioxidant (presumed) |
| Randaiol (299) | Heartwood | Biphenyl | Hydroxyl | ~304* | Cytotoxic (in vitro) |
| Randainal (298) | Heartwood | Biphenyl | Aldehyde | ~302* | Unreported |
| Sassathis compound (303) | Stem | Lignan | Hydroxyl, Tetrahydrofuran | ~356* | Anti-inflammatory |
| (β)-Sassarandailin (301) | Heartwood | Neolignan dimer | Hydroxyl, β-configuration | ~580* | Estrogenic activity |
*Approximate molecular weights inferred from structural analogs .
Analytical Techniques for Differentiation
To distinguish this compound from similar compounds, advanced analytical methods are critical:
- UPLC (Ultra-Performance Liquid Chromatography): Retention times and spectral data (e.g., Supplementary Table S3 in ) can resolve biphenyls, lignans, and flavonoids based on polarity and molecular weight .
- NMR Spectroscopy: Position of hydroxyl and aldehyde groups in this compound vs. randaiol/randainal can be confirmed via <sup>1</sup>H- and <sup>13</sup>C-NMR shifts .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass data, crucial for confirming molecular formulas in complex plant extracts .
Implications for Research and Development
The structural similarities between this compound and its analogs suggest shared biosynthetic pathways but divergent biological roles. For example:
- Bioactivity: Randaiol’s cytotoxicity (vs.
- Drug Development: Grouping/read-across strategies (as per ) could extrapolate this compound’s safety data from structurally similar compounds with established toxicological profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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